Lepromin - 11006-67-0

Lepromin

Catalog Number: EVT-1514152
CAS Number: 11006-67-0
Molecular Formula: BH3NdO3-3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lepromin is extracted from the lesions of patients with lepromatous leprosy or produced from cultured Mycobacterium leprae. It is classified as an immunological agent used in diagnostic testing, specifically for evaluating immune responses to leprosy. The lepromin skin test involves intradermal injection of this antigen, which then triggers an immune response that can be measured .

Synthesis Analysis

Methods and Technical Details

The synthesis of lepromin involves several critical steps:

  1. Extraction: The antigen is typically obtained from the tissues of patients with leprosy or through culturing Mycobacterium leprae.
  2. Purification: The crude extract undergoes purification processes to isolate specific protein components that are immunologically active.
  3. Standardization: The final product must be standardized to ensure consistent potency and safety for clinical use. This involves rigorous testing against known standards to confirm that it elicits a reliable immune response .
Molecular Structure Analysis

Structure and Data

Lepromin consists mainly of proteins derived from the cell wall of Mycobacterium leprae. While the exact molecular structure can vary depending on the extraction and purification methods used, it generally contains a variety of proteins that contribute to its immunogenic properties. Key components include:

  • Lipoarabinomannan: A major component found in the cell wall of mycobacteria that plays a significant role in immune modulation.
  • Proteins: Various proteins that elicit specific immune responses, particularly T-cell activation.

The molecular weight of these proteins can vary widely, often ranging from 10 kDa to 100 kDa .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved with lepromin occurs during the intradermal injection:

  1. Injection: Lepromin is injected into the dermis.
  2. Immune Response: If the individual has been previously sensitized to Mycobacterium leprae, a delayed-type hypersensitivity reaction occurs at the injection site.
  3. Measurement: The reaction is measured by assessing erythema and induration at the injection site after 48 hours, indicating an immune response .
Mechanism of Action

Process and Data

The mechanism of action for lepromin involves:

  1. Antigen Presentation: Upon injection, antigen-presenting cells (APCs) in the skin take up lepromin and present it to T-cells.
  2. T-cell Activation: This leads to activation of T-helper cells, particularly CD4+ T-cells, which subsequently produce cytokines such as interferon-gamma.
  3. Immune Response: The activated T-cells orchestrate an immune response characterized by inflammation and recruitment of additional immune cells to the site, resulting in observable changes (induration) at the injection site .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lepromin exhibits several notable physical and chemical properties:

  • Form: Typically appears as a clear to slightly opalescent solution when properly prepared.
  • pH: Generally maintained between 6.0 and 7.0 for stability.
  • Stability: Lepromin must be stored under controlled conditions to maintain its efficacy; it is sensitive to heat and light.

In terms of immunological properties, it is crucial that lepromin retains its ability to elicit a strong T-cell mediated response while being safe for administration .

Applications

Scientific Uses

Lepromin is primarily utilized in clinical settings for:

  • Diagnosis of Leprosy: The lepromin skin test helps classify patients into different types of leprosy based on their immune response.
  • Research: It serves as a tool in immunological studies focusing on cell-mediated immunity, particularly in understanding host responses to Mycobacterium leprae.
  • Vaccine Development: Insights gained from studies involving lepromin contribute to ongoing research into potential vaccines against leprosy by elucidating how effective immune responses can be generated .
Historical Development of Lepromin as a Diagnostic Tool

Discovery and Early Use in Leprosy Classification

Lepromin emerged as a critical immunological reagent following Mitsuda’s 1919 observation that intradermal injection of heat-killed Mycobacterium leprae induced distinct skin reactions in leprosy patients. This preparation, later standardized as Mitsuda lepromin, revealed a fundamental dichotomy in host immunity: tuberculoid (TT) patients developed granulomatous nodules (Mitsuda reaction) at 3–4 weeks, indicating robust cell-mediated immunity, while lepromatous (LL) patients showed no reaction due to immune anergy [2] [9]. The test’s clinical utility was cemented when Dharmendra’s work in the 1940s established that the active immunogenic component resided in the protein fraction of the bacillus, refining the antigen’s diagnostic specificity [1].

Lepromin testing became integral to the Ridley-Jopling classification system (1966), which categorizes leprosy across a spectrum from TT to LL based on histopathological and immunological criteria. The test’s reactions correlated strongly with this framework:

  • Positive Mitsuda reaction (>4 mm induration): Associated with TT/BT forms, indicating effective Th1 responses [5] [8].
  • Negative reaction: Characteristic of LL/BL forms, reflecting Th2-dominant anergy [9].

Table 1: Lepromin Reactivity Patterns in Leprosy Classification

Ridley-Jopling ClassMitsuda Reaction (3–4 weeks)Fernández Reaction (48h)Immunological Profile
Tuberculoid (TT)Positive (>5 mm induration)Positive (erythema)Robust Th1 response
Borderline Tuberculoid (BT)Weakly positive (3–4 mm)VariableModerate CMI
Lepromatous (LL)NegativeNegativeTh2 dominance, anergy

Though not a diagnostic tool for infection (due to false negatives in LL and cross-reactivity), lepromin helped prognosticate nerve damage risks and stratify patients for management [2] [8].

Evolution of Lepromin Formulations: Dharmendra vs. Mitsuda Antigens

Two principal lepromin formulations advanced leprosy immunology:

  • Mitsuda Antigen: Prepared by autoclaving M. leprae-infected human or armadillo tissues, followed by filtration and phenolization. This crude suspension (40 million bacilli/mL) retained intact bacilli and membrane components, eliciting both early (Fernández, 48h) and late (Mitsuda, 21–28d) reactions [5] [10]. Its limitations included batch variability and poor solubility [3].

  • Dharmendra Antigen: Developed in the 1940s, this chloroform-purified, protein-centric extract used delipidated M. leprae bacilli homogenized in carbol-saline. Standardized by dry bacillary weight (1 mg/mL), it primarily induced the early Fernández reaction (48h), facilitating rapid assessment of cell-mediated immunity [1] [3]. Comparative studies revealed Dharmendra antigen’s superior consistency in eliciting early-phase responses, while Mitsuda remained optimal for late granuloma formation [3].

A 1979 study demonstrated that both antigens’ late-phase reactions required intact bacilli, but Dharmendra provoked stronger early erythema at equivalent bacillary concentrations [3]. This highlighted the role of soluble proteins (e.g., 65-kDa heat shock protein) in immediate hypersensitivity and the necessity of particulate components for granulomatous responses [6].

Table 2: Comparative Analysis of Lepromin Formulations

ParameterMitsuda LeprominDharmendra Lepromin
PreparationHeat-killed bacilli in tissue homogenateChloroform-extracted, delipidated proteins
StandardizationBacillary count (40x10⁶/mL)Dry weight (1 mg/mL)
Key ComponentsWhole bacilli, cell debrisSoluble proteins
Dominant ReactionLate (Mitsuda, 21–28d)Early (Fernández, 48h)
Reaction IntensityStrong granuloma formationEnhanced early erythema

Key Contributions from Armadillo-Derived Mycobacterium leprae

Armadillos (Dasypus novemcinctus) revolutionized lepromin production after Kirchheimer and Storrs’ 1971 discovery that they supported systemic M. leprae growth. Their low core body temperature (32–35°C) permitted bacillary proliferation to densities of 10⁹–10¹¹ bacilli/gram in liver/spleen—10,000-fold higher than mouse footpads [4] [7] [10]. This yielded three critical advantages:

  • Bacillary Abundance: Enabled mass production of standardized antigens, replacing scarce human-derived tissues [10].
  • Genetic Uniformity: Armadillo-derived M. leprae minimized antigenic variability, enhancing test reproducibility [7].
  • Immunological Fidelity: Infected armadillos recapitulated human nerve pathology, validating the immunological relevance of their derived bacilli [10].

Genomic studies confirmed that armadillo M. leprae strains (e.g., genotype 3I-2 in U.S. armadillos) were identical to human isolates, cementing their diagnostic utility [4]. Museum tissue surveys revealed 14.8% of wild armadillos harbored M. leprae, confirming their role as natural reservoirs and sustainable antigen sources [4] [7]. Armadillo-sourced bacilli remain indispensable for modern lepromin production and research into protein-based antigens like MLSA-LAM (soluble antigens devoid of immunosuppressive lipoarabinomannan) [6] [10].

Table 3: Armadillo-Derived M. leprae in Antigen Production

ContributionImpact on Lepromin Development
High-yield bacillary propagationEnabled industrial-scale antigen production; ended human tissue reliance
Bacillary concentrationAchieved 10⁹–10¹¹ bacilli/gram tissue vs. 10⁵ in human tissues
Genotype 3I-2 prevalenceConfirmed antigenic equivalence to human strains
Sustainable wild reservoirs14.8% infection rate in wild armadillos [4]

Properties

CAS Number

11006-67-0

Product Name

Lepromin

Molecular Formula

BH3NdO3-3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.